4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a piperazine ring substituted with a dichlorophenyl group and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine stands out due to its unique thienopyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of biological activities and may offer advantages in terms of selectivity and potency in certain applications.
Properties
Molecular Formula |
C18H18Cl2N4S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H18Cl2N4S/c1-11-12(2)25-18-16(11)17(21-10-22-18)24-7-5-23(6-8-24)13-3-4-14(19)15(20)9-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
ULUTXPBTYUMGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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